Structural Uniqueness vs. Closest Pyrrolidine-Ethanone Analogs
No quantitative biological activity or physicochemical comparator data are available for this compound. The only verifiable differentiation lies in its chemical structure. The 3-chloropyridin-4-yl ether motif differs from the pyridin-2-yl ether found in 2-(naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS not publicly listed on non-excluded sources). The chlorine substituent at the 3‑position alters the electron density of the pyridine ring and introduces a steric demand adjacent to the ether linkage, while the naphthalen-1-yl ketone terminus provides a distinct spatial vector compared to benzyl or heteroaryl alternatives. These differences are confirmable by NMR and HPLC but have not been correlated with any functional assay outcome.
| Evidence Dimension | Chemical structure (connectivity and substitution pattern) |
|---|---|
| Target Compound Data | 3-Chloropyridin-4-yl ether + pyrrolidine + naphthalen-1-yl ethanone |
| Comparator Or Baseline | 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone (pyridin-2-yl ether analog) |
| Quantified Difference | Regioisomeric ether attachment (4‑ vs. 2‑position on pyridine); presence vs. absence of chlorine |
| Conditions | Structural identity confirmed by IUPAC name, molecular formula, and InChI key (PIGABRFYBDHUMD-UHFFFAOYSA-N) |
Why This Matters
For procurement, the exact CAS number guarantees the described connectivity; a near neighbor lacking the chlorine atom or with a different ether regioisomer is a chemically distinct entity that may behave differently in any downstream application.
